Cas no 2361656-83-7 (N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide)

N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide is a specialized organic compound featuring a benzoxazolone core functionalized with an acrylamide moiety. This structure imparts reactivity suitable for polymerization and cross-linking applications, making it valuable in material science and pharmaceutical intermediate synthesis. The benzoxazolone scaffold contributes to enhanced stability and potential bioactivity, while the acrylamide group enables covalent bonding with other monomers or biomolecules. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in designing functional polymers or bioactive derivatives. The compound’s purity and structural precision make it a reliable choice for research and industrial applications requiring controlled reactivity and tailored molecular properties.
N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide structure
2361656-83-7 structure
Product name:N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide
CAS No:2361656-83-7
MF:C12H12N2O3
Molecular Weight:232.235282897949
CID:5922542
PubChem ID:139018858

N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide
    • EN300-26594030
    • Z3024770883
    • 2361656-83-7
    • N-[1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide
    • N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide
    • インチ: 1S/C12H12N2O3/c1-3-11(15)13-7(2)8-4-5-9-10(6-8)17-12(16)14-9/h3-7H,1H2,2H3,(H,13,15)(H,14,16)
    • InChIKey: ZKODTAZWGGCJSR-UHFFFAOYSA-N
    • SMILES: O1C(NC2=CC=C(C=C12)C(C)NC(C=C)=O)=O

計算された属性

  • 精确分子量: 232.08479225g/mol
  • 同位素质量: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 67.4Ų

N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26594030-0.05g
N-[1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide
2361656-83-7 95.0%
0.05g
$246.0 2025-03-20

N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamide 関連文献

N-1-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethylprop-2-enamideに関する追加情報

N-(1-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethyl)prop-2-enamide: A Comprehensive Overview

N-(1-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethyl)prop-2-enamide, commonly referred to by its CAS number 2361656837, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of amides and features a unique structure that combines a benzoxazole ring system with an enamide functional group. Recent studies have highlighted its potential applications in drug discovery and material science, making it a focal point for researchers worldwide.

The benzoxazole moiety in this compound is a key structural feature that contributes to its stability and reactivity. Benzoxazoles are known for their aromaticity and ability to participate in various chemical reactions, including nucleophilic aromatic substitution and cycloaddition processes. The presence of the enamide group further enhances the compound's versatility, enabling it to act as both a nucleophile and an electrophile depending on the reaction conditions. This dual functionality has been leveraged in recent synthetic studies to develop novel bioactive molecules.

Recent research has focused on the synthesis of N-(1-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-yl)ethyl)prop-2-enamide through various routes. One notable approach involves the condensation of 6-amino-benzoxazole derivatives with α,β-unaturated carboxylic acids or their derivatives. This method not only simplifies the synthesis process but also allows for the incorporation of additional functional groups to tailor the compound's properties for specific applications.

The pharmacological activity of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Additionally, its ability to modulate key enzymes involved in neurodegenerative diseases has positioned it as a candidate for further exploration in Alzheimer's disease research.

In terms of material science applications, N-(1-(2-Oxo-2,3-dihydro-1,3-benzoxazol-6-y)ethyl)prop-enamide has shown potential as a precursor for advanced materials such as polymers and coatings. Its ability to form stable bonds under mild conditions makes it an attractive option for industrial applications.

Despite its promising properties, further research is required to fully understand the mechanistic details of its biological activity and optimize its synthesis for large-scale production. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area.

In conclusion, N-(1-(2-Oxo

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